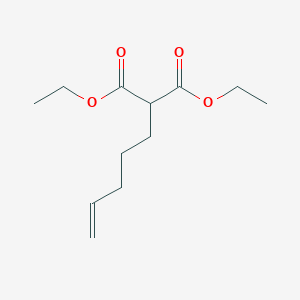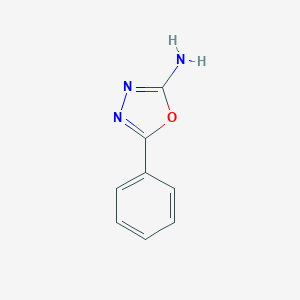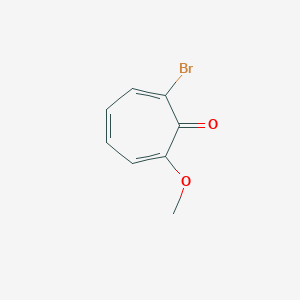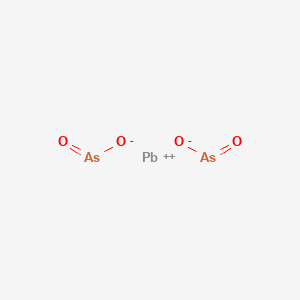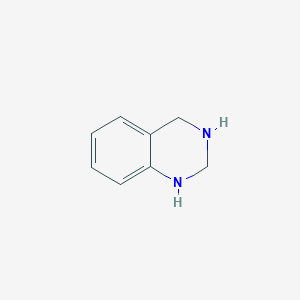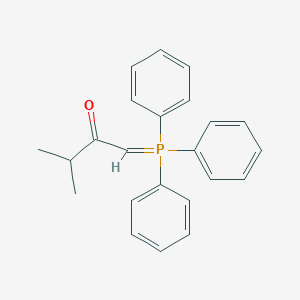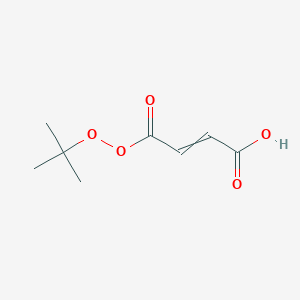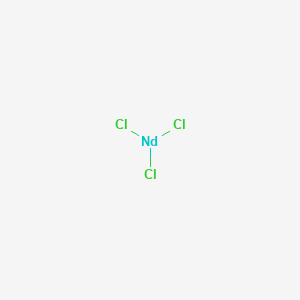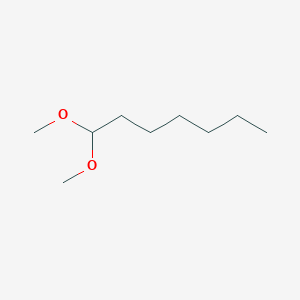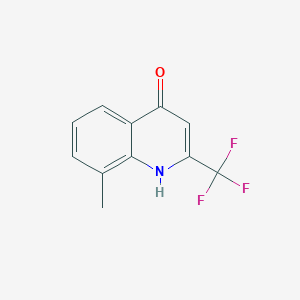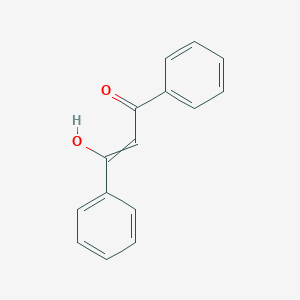
3-Hydroxy-1,3-diphenyl-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,3-diphenyl-propenone, also known as chalcone, is a naturally occurring chemical compound that belongs to the flavonoid family. It is a yellow crystalline solid with a molecular weight of 226.25 g/mol. Chalcone is widely known for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 3-Hydroxy-1,3-diphenyl-propenone is complex and involves multiple molecular targets. Chalcone has been reported to modulate various signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT, which are involved in cell survival, proliferation, and inflammation. Chalcone has also been shown to inhibit the activity of enzymes, such as COX-2, MMPs, and topoisomerase, which are involved in cancer progression and metastasis. Chalcone has been reported to induce apoptosis by activating caspase-dependent and -independent pathways, which leads to DNA damage, mitochondrial dysfunction, and cell death.
生化学的および生理学的効果
Chalcone exhibits various biochemical and physiological effects, depending on the concentration, duration, and cell type. Chalcone has been reported to increase the expression of antioxidant enzymes, such as SOD, CAT, and GPx, which scavenge free radicals and protect cells from oxidative damage. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Chalcone has been demonstrated to improve glucose uptake and insulin sensitivity in adipocytes, which may benefit patients with diabetes. Chalcone has been reported to reduce the levels of LDL cholesterol and triglycerides in animal models, which may help prevent cardiovascular diseases.
実験室実験の利点と制限
Chalcone has several advantages for laboratory experiments, including its low cost, easy availability, and diverse biological activities. Chalcone can be easily synthesized by the Claisen-Schmidt condensation reaction, and its purity can be confirmed by various analytical techniques, such as NMR, IR, and MS. Chalcone can be used as a lead compound for the development of novel drugs with improved pharmacological properties. However, 3-Hydroxy-1,3-diphenyl-propenone also has some limitations for laboratory experiments, such as its low solubility in water, which may affect its bioavailability and toxicity. Chalcone may also exhibit different biological activities depending on the cell type, which may complicate its interpretation and translation to clinical applications.
将来の方向性
Chalcone has several potential future directions for scientific research, including the following:
1. Development of 3-Hydroxy-1,3-diphenyl-propenone-based drugs for cancer therapy, which may overcome the limitations of current chemotherapeutic agents, such as drug resistance and toxicity.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of 3-Hydroxy-1,3-diphenyl-propenone, which may lead to the discovery of novel targets for the treatment of inflammatory diseases.
3. Evaluation of the safety and efficacy of 3-Hydroxy-1,3-diphenyl-propenone in clinical trials, which may provide evidence-based information for its clinical applications.
4. Synthesis of 3-Hydroxy-1,3-diphenyl-propenone derivatives with improved pharmacological properties, such as solubility, stability, and selectivity, which may enhance their therapeutic potential.
5. Study of the synergistic effects of 3-Hydroxy-1,3-diphenyl-propenone with other natural compounds, such as curcumin, resveratrol, and quercetin, which may enhance their biological activities and reduce their toxicity.
Conclusion:
In conclusion, 3-Hydroxy-1,3-diphenyl-propenone is a naturally occurring chemical compound with diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Chalcone can be synthesized by the Claisen-Schmidt condensation reaction and has several potential scientific research applications, including cancer therapy, inflammation, diabetes, and cardiovascular disorders. Chalcone exerts its biochemical and physiological effects through various molecular targets and signaling pathways. Chalcone has several advantages and limitations for laboratory experiments and has several potential future directions for scientific research.
合成法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base catalyst. The reaction produces a β-diketone intermediate, which undergoes intramolecular cyclization to form 3-Hydroxy-1,3-diphenyl-propenone. The yield of 3-Hydroxy-1,3-diphenyl-propenone can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, temperature, and solvent.
科学的研究の応用
Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and cardiovascular disorders. Chalcone has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. Chalcone also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been demonstrated to have antidiabetic activity by improving insulin sensitivity and glucose uptake in adipocytes. Chalcone has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
特性
CAS番号 |
1704-15-0 |
|---|---|
製品名 |
3-Hydroxy-1,3-diphenyl-propenone |
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC名 |
3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H |
InChIキー |
RZCYUOWKJNUVBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



